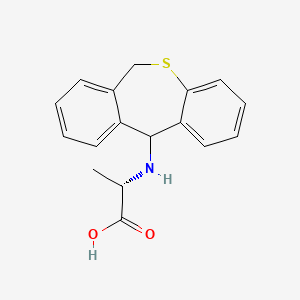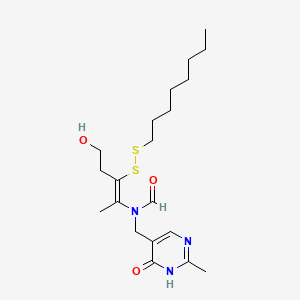![molecular formula C22H42N2 B12725683 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine CAS No. 93805-07-3](/img/structure/B12725683.png)
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine is a complex organic compound with a unique structure. It is characterized by multiple methyl groups and a cyclohexane ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine involves several steps, typically starting with the preparation of the cyclohexane ring. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Common reagents for substitution reactions include halogens and acids, which can replace specific groups within the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or alcohols, while reduction could produce alkanes or amines.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular function and signaling pathways. The exact pathways involved can vary depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyltricyclo[2.2.1.02,6]heptane: This compound shares a similar cyclohexane structure but differs in its functional groups and overall reactivity.
Cyclofenchene: Another related compound with a similar backbone but distinct chemical properties.
Uniqueness
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine stands out due to its specific arrangement of methyl groups and the presence of multiple imine functionalities. This unique structure contributes to its diverse reactivity and wide range of applications in various fields.
Propiedades
Número CAS |
93805-07-3 |
|---|---|
Fórmula molecular |
C22H42N2 |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
N-[[5-(3,3-dimethylbutan-2-ylideneamino)-1,3,3-trimethylcyclohexyl]methyl]-3,3-dimethylbutan-2-imine |
InChI |
InChI=1S/C22H42N2/c1-16(19(3,4)5)23-15-22(11)13-18(12-21(9,10)14-22)24-17(2)20(6,7)8/h18H,12-15H2,1-11H3 |
Clave InChI |
RPBFAJAXXBIRDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCC1(CC(CC(C1)(C)C)N=C(C)C(C)(C)C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















